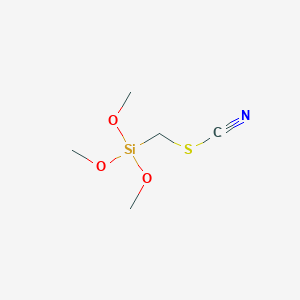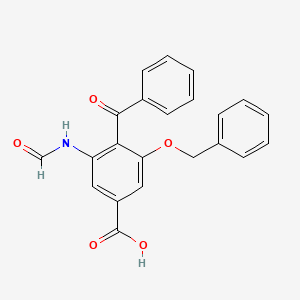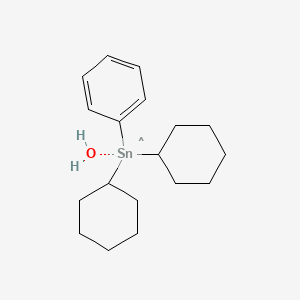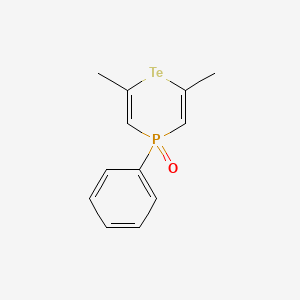
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is a unique organotellurium compound. Organotellurium compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of tellurium in the compound’s structure imparts distinctive reactivity and properties compared to other organophosphorus compounds.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one typically involves the reaction of tellurium-containing reagents with appropriate phosphorus precursors. One common method includes the use of tellurium tetrachloride (TeCl4) and a phenyl-substituted phosphine. The reaction is usually carried out under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one has several scientific research applications:
Biology: The compound’s unique reactivity makes it a valuable tool in studying biological systems, particularly in understanding the role of tellurium in biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one involves its interaction with molecular targets through its tellurium and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Compared to other organotellurium compounds, 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is unique due to its specific structural features and reactivity. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and as a precursor for other tellurium compounds.
Tellurium dioxide: Commonly used in materials science and catalysis.
Tellurium tetrachloride: A versatile reagent in the synthesis of various organotellurium compounds.
Propriétés
Numéro CAS |
57086-66-5 |
|---|---|
Formule moléculaire |
C12H13OPTe |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenyl-1,4λ5-telluraphosphinine 4-oxide |
InChI |
InChI=1S/C12H13OPTe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clé InChI |
SOXMMONSDRXQJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(=O)(C=C([Te]1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


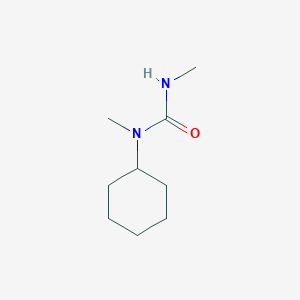
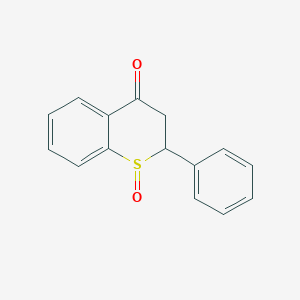
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
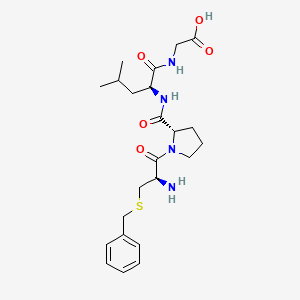
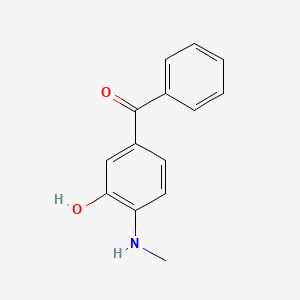
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
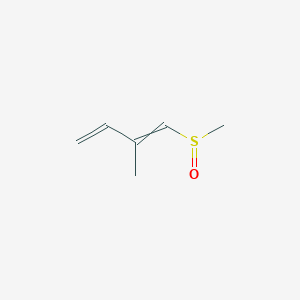
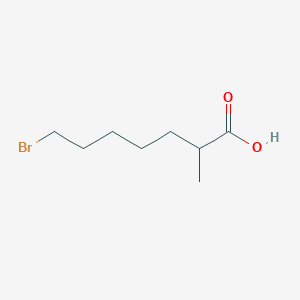
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
